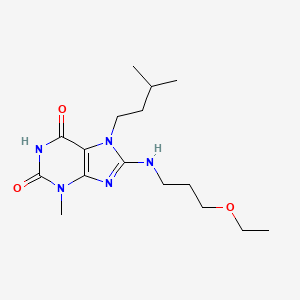

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(3-ethoxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3/c1-5-24-10-6-8-17-15-18-13-12(21(15)9-7-11(2)3)14(22)19-16(23)20(13)4/h11H,5-10H2,1-4H3,(H,17,18)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXUEBPHFNATPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 323.36 g/mol, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The compound is characterized by the presence of a purine core, which is a common scaffold in many biologically active molecules. Its structure includes an ethoxypropyl amino group and an isopentyl side chain, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₅O₄ |

| Molecular Weight | 323.36 g/mol |

| CAS Number | 313372-68-8 |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have indicated that purine derivatives may exhibit anticancer properties. For instance, compounds similar to 8-((3-ethoxypropyl)amino)-7-isopentyl-3-methyl-1H-purine have been shown to inhibit key enzymes involved in cancer cell proliferation. The inhibition of polo-like kinase 1 (Plk1), a crucial regulator of cell division, has been highlighted as a mechanism through which these compounds exert their anticancer effects .

Anti-inflammatory Effects

In addition to their anticancer potential, purine derivatives are also being explored for their anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other autoimmune diseases .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism and signaling pathways.

- Receptor Modulation : The compound could act on specific receptors that mediate cellular responses to growth factors and cytokines.

Case Studies

Several studies have investigated the biological activity of related purine derivatives:

- Study on Plk1 Inhibition : A study published in Nature demonstrated that certain purine derivatives could effectively inhibit Plk1 activity, leading to reduced proliferation of cancer cells in vitro .

- Anti-inflammatory Activity : A clinical trial assessed the efficacy of purine analogs in patients with chronic inflammatory conditions, showing significant improvement in symptoms and markers of inflammation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 7 and 8. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

*Calculated based on structural formula.

Key Observations:

Position 7 Substituents: The isopentyl group in the target compound provides greater lipophilicity compared to shorter chains (e.g., isobutyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Position 8 Substituents: The 3-ethoxypropylamino group balances hydrophilic (amino) and hydrophobic (ethoxy) properties, contrasting with sulfonyl (e.g., ) or hydroxyalkyl (e.g., ) groups. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, which may enhance reactivity or binding to electrophile-sensitive targets. Aminoalkyl chains (e.g., hydroxypropylamino in ) improve solubility but may reduce metabolic stability compared to ethoxypropylamino.

Physicochemical Properties

- Solubility: The ethoxypropylamino group likely improves water solubility compared to purely alkyl chains (e.g., isopentyl). However, it remains less polar than hydroxypropylamino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.